![molecular formula C12H13ClO2 B1429321 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester CAS No. 1105703-73-8](/img/structure/B1429321.png)
4-(4-Chlorophenyl)-2-butenoic acid ethyl ester
Overview
Description
“4-(4-Chlorophenyl)-2-butenoic acid ethyl ester” is likely a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is an organic compound that has been reported to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Scientific Research Applications
Selective Gamma Substitution
Ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes selective gamma substitution at carbon 4 when treated with Lewis acid and various reactants, indicating a potential pathway for selective modification of similar compounds, including 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester, for specialized chemical syntheses (Albaugh-Robertson & Katzenellenbogen, 1982).
Intermediate for Antiobesity Agents
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, closely related to the compound , serves as an intermediate in synthesizing antiobesity agents such as rimonabant, highlighting its role in pharmaceutical compound development (Hao Zhi-hui, 2007).
Structural and Spectroscopic Analysis
Compounds structurally similar to 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, have been characterized using X-ray diffraction, IR, 1H NMR, and 13C NMR techniques, providing insights into their molecular structure and potential applications in material science and chemistry (Şahin et al., 2014).
Kinetic Control in Ester Formation
Studies on the stereoselectivity of reactions involving similar compounds offer insights into the kinetic control mechanisms, which could be crucial for developing highly selective synthetic processes in organic chemistry (Elliott, Janes, & Khambay, 1980).
Application in Reformatsky Reagents
The reaction of ethyl 4-bromo-2-butenoate, a compound with structural similarities, with Reformatsky reagents in the presence of titanium(IV) chloride or diethyl ether-boron trifluoride complex, showcases its potential use in asymmetric synthesis, providing a pathway for the preparation of 3-alkoxyalkanoic esters, which are valuable in organic synthesis and pharmaceutical chemistry (Basile et al., 1990).
properties
IUPAC Name |
ethyl (E)-4-(4-chlorophenyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNNAZQKCVOON-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745406 | |
Record name | Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-butenoic acid ethyl ester | |
CAS RN |
1105703-73-8 | |
Record name | Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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